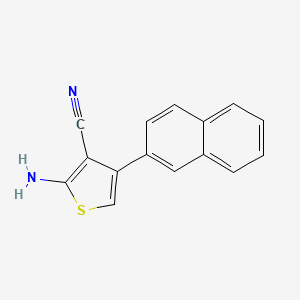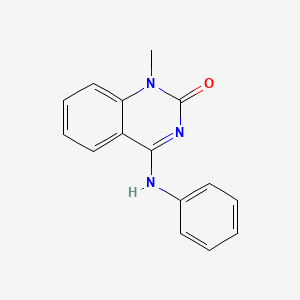
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one is a compound that features both an indole and a thiazole ring in its structure. The indole ring is a common motif in many biologically active molecules, while the thiazole ring is often found in compounds with antimicrobial properties. This unique combination makes this compound a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one typically involves the reaction of 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with active site residues . These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione: This compound also features an indole and a thiazole ring but differs in the oxidation state of the thiazole ring.
1H-Indole-3-ethanamine, N-methyl-: This compound has a similar indole structure but lacks the thiazole ring.
2-(5-methyl-1H-indol-3-yl)ethanamine: Another indole derivative, differing in the substitution pattern on the indole ring.
Uniqueness
5-((1H-Indol-3-yl)methyl)-2-aminothiazol-4(5H)-one is unique due to the combination of the indole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .
属性
分子式 |
C12H11N3OS |
|---|---|
分子量 |
245.30 g/mol |
IUPAC 名称 |
2-imino-5-(1H-indol-3-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11N3OS/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16) |
InChI 键 |
NSVOZCAFYSKQGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=N)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



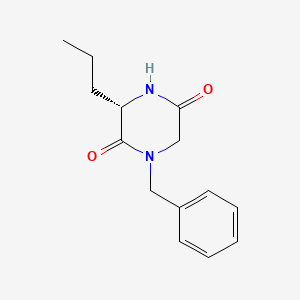
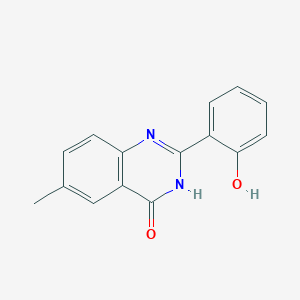
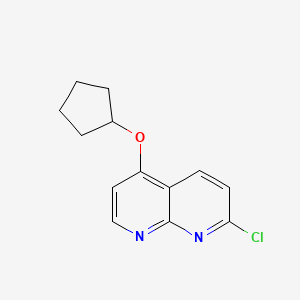
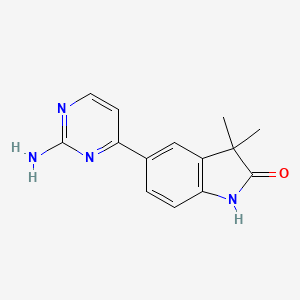
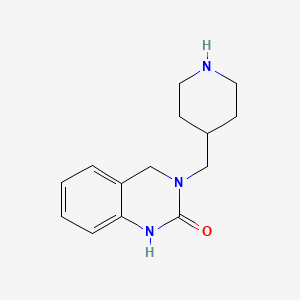
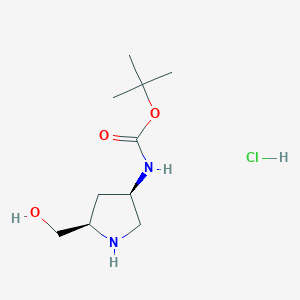
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

